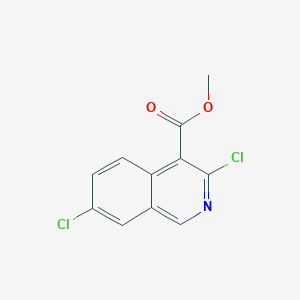
3'-C-glucosylphloretin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-C-Glucosylphloretin is a di-C-glucosylated flavonoid, a type of secondary metabolite found in various plants. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and health benefits. Flavonoids, including 3’-C-glucosylphloretin, play crucial roles in plant physiology, such as UV protection, antimicrobial activity, and allelopathy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-C-glucosylphloretin involves the use of C-glycosyltransferases, enzymes that catalyze the transfer of glucose to flavonoid substrates. In particular, the enzyme DcaCGT from the orchid Dendrobium catenatum has been shown to catalyze the formation of 3’,5’-di-C-glucosylphloretin from phloretin . The reaction conditions typically involve the presence of UDP-glucose as the glucose donor and the flavonoid substrate under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of 3’-C-glucosylphloretin can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms expressing the relevant C-glycosyltransferases. For example, Escherichia coli cells expressing CGT genes have been used to produce di-C-glucosyl flavonoids .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-C-Glucosylphloretin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. The glycosylation reaction is catalyzed by C-glycosyltransferases, which add glucose moieties to the flavonoid structure .
Common Reagents and Conditions:
Glycosylation: UDP-glucose as the glucose donor, C-glycosyltransferase enzyme, pH 7-8, temperature 25-30°C.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Hydrolysis: Acidic or enzymatic hydrolysis using dilute acids or specific glycosidases.
Major Products: The major product of glycosylation is 3’,5’-di-C-glucosylphloretin. Oxidation and hydrolysis reactions can lead to the formation of various oxidized or deglycosylated derivatives of the compound .
Applications De Recherche Scientifique
3’-C-Glucosylphloretin has several scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of 3’-C-glucosylphloretin involves its interaction with various molecular targets and pathways. As a flavonoid, it can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The glycosylation of the flavonoid enhances its solubility and stability, allowing it to exert its biological effects more effectively .
Comparaison Avec Des Composés Similaires
3’-C-Glucosylphloretin is unique among flavonoids due to its di-C-glucosylation. Similar compounds include:
Nothofagin: A mono-C-glucosylated derivative of phloretin.
Vicenin-2: A di-C-glucosylated flavone with similar biological activities.
Isovitexin: Another C-glucosylated flavonoid with antioxidant and anti-inflammatory properties.
Compared to these compounds, 3’-C-glucosylphloretin exhibits enhanced stability and solubility due to its di-C-glucosylation, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBPTZZTCBNBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
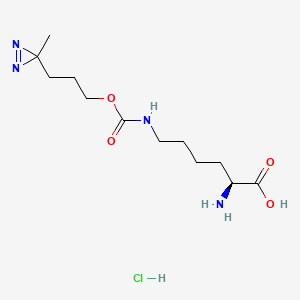
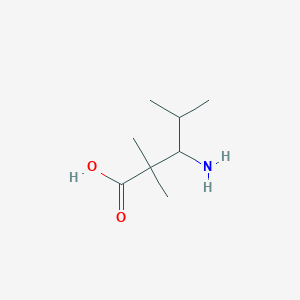

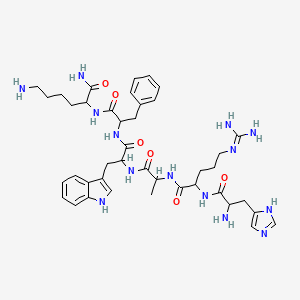
![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
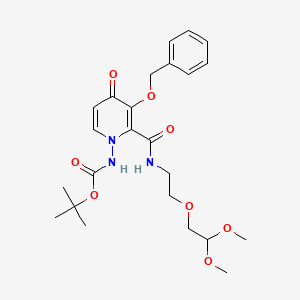
![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)
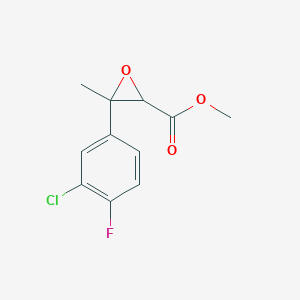
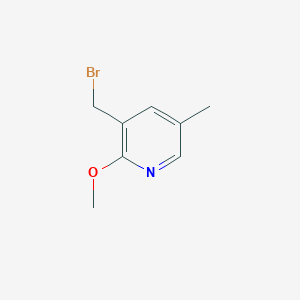

![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
